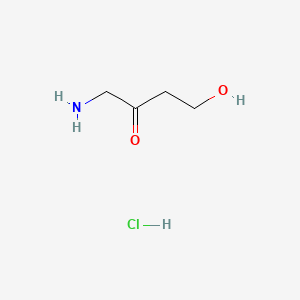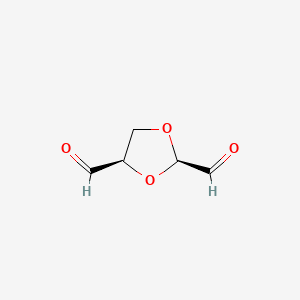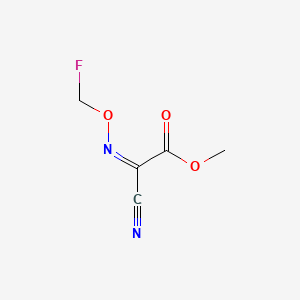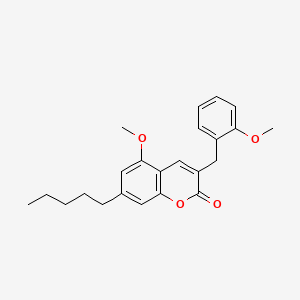
Psb-SB1202
Overview
Description
Psb-SB1202, also known as Compound 21a, is a phenyl coumarin compound . It acts as an agonist for the CB1 and CB2 cannabinoid receptors, with EC50 values of 56 and 14 nM, and Ki values of 32 and 49 nM, respectively .
Molecular Structure Analysis
The molecular formula of Psb-SB1202 is C23H26O4 . Its molecular weight is 366.45 . The SMILES representation of its structure isO=C1C(CC2=C(C=CC=C2)OC)=CC3=C(C=C(C=C3O1)CCCCC)OC . Physical And Chemical Properties Analysis
The physical and chemical properties of Psb-SB1202 include a molecular weight of 366.45, a formula of C23H26O4, and a SMILES structure ofO=C1C(CC2=C(C=CC=C2)OC)=CC3=C(C=C(C=C3O1)CCCCC)OC .
Scientific Research Applications
Heavy Metal Remediation : Biochar application in heavy metal remediation is enhanced by phosphate-solubilizing bacteria (PSB), which increase P release and subsequent reaction with Pb to form stable pyromorphite. This combination is a promising candidate for heavy metal remediation, as seen in a study using biochar produced from rice husk and sludge (Chen et al., 2019).
Materials Science : In materials science, PSB (Bis(piperazine-1,4-diium) decabromodiantimonate(III) dihydrate) has been characterized by X-ray diffraction studies. This study revealed unique crystal structures and provided insights into molecular motions, crucial for developing advanced materials (Moskwa et al., 2018).
Organic Light-Emitting Diodes (OLEDs) : A novel host material containing silicon-cored spirobifluorene derivative (SBP-TS-PSB) is used for red phosphorescent OLEDs, showing excellent thermal and morphological stabilities and high electroluminescence efficiency (Lyu et al., 2009).
DNA Sequencing : Enhanced DNA sequencing by hybridization (SBH) uses duplex probes with single-stranded 3' overhangs, providing better discrimination of matched targets from mismatches. This approach, termed positional SBH (PSBH), demonstrates potential for improved DNA sequencing applications (Broude et al., 1994).
Antifouling Materials : Poly(sulfobetaine methacrylate-co-butyl methacrylate) (PSB) copolymers exhibit promising antifouling properties. They significantly reduce protein adsorption and inhibit cell attachment, making them suitable for biomedical applications (Liu et al., 2014).
Solar Cells : Research on Cs4CuSb2Cl12, a mixed metal layered perovskite incorporating Cu2+ and Sb3+, shows promise for photovoltaic applications due to its direct bandgap and high photo- and thermal-stability (Vargas et al., 2017).
Phosphate Solubilizing in Agriculture : Phosphate-solubilizing bacteria (PSB) like Ochrobactrum haematophilum FP12, with high P-solubilizing ability, play a significant role in increasing available phosphorus in soil, beneficial for agriculture (Ding et al., 2021).
Future Directions
properties
IUPAC Name |
5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCAUIYIZSPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045359 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1399049-60-5 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1399049-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-SB-1202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429P6KRK5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




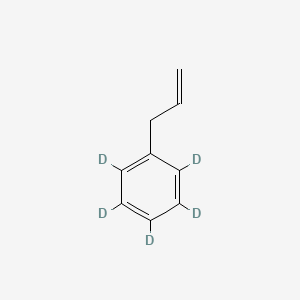
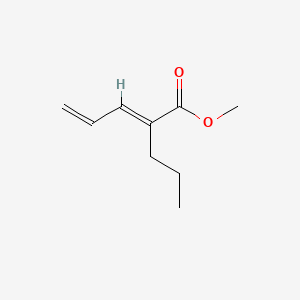
![N-[2-(Diethylamino)ethyl]hydroxylamine](/img/structure/B592445.png)


